2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-
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Overview
Description
2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- is a complex organic compound with a unique structure. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its hexahydro and dimethyl substitutions, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthalene core through cyclization of appropriate precursors.
Hydrogenation: Introduction of hexahydro groups through catalytic hydrogenation.
Methylation: Addition of methyl groups using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon.
Tetralin: A hydrogenated derivative of naphthalene.
Decalin: A bicyclic compound with similar structural features.
Uniqueness
2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- is unique due to its specific substitutions and structural configuration, which impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
77923-74-1 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,2-dimethyl-octahydro-1H-2,4a-methanonapthalen-8-one |
InChI |
InChI=1S/C13H20O/c1-12(2)6-3-4-10-11(14)9-5-7-13(10,12)8-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
BFQXSHITVXYCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C13CCC(C3)C2=O)C |
Origin of Product |
United States |
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